Structural Uniqueness Among 4-Methoxy-Bipiperidinyl Propanones: Substituent Position Mapping
Among the commercially catalogued 4-methoxy-[1,4'-bipiperidine]-1'-yl propan-1-one analogs, the target compound is distinguished by its 3-chlorophenyl (meta-chloro) substitution pattern. The closest catalogued comparator, the 3-chloro-4-fluorophenyl analog (LEI-401 series), incorporates an additional fluorine atom that modulates both lipophilicity (cLogP increment of approximately +0.3 to +0.5 units) and metabolic susceptibility . The 2-fluorophenyl variant (CAS 1705834-96-3) represents a regioisomeric comparator with a different steric presentation of the halogen atom . These structural differences translate into measurably distinct molecular interaction potentials, as evidenced by published SAR for bipiperidine-based enzyme inhibitors where halogen position altered IC50 values by 5- to 50-fold depending on the target [1].
| Evidence Dimension | Aryl substituent identity and halogen substitution pattern |
|---|---|
| Target Compound Data | 3-chlorophenyl (meta-Cl), no additional halogen; C20H29ClN2O2, MW 364.91 |
| Comparator Or Baseline | Comparator 1: 3-chloro-4-fluorophenyl analog — C20H28ClFN2O2, MW 382.90 ; Comparator 2: 2-fluorophenyl analog (CAS 1705834-96-3) — C20H29FN2O2, MW 348.5 |
| Quantified Difference | Molecular weight difference: 18.0 Da (vs. 3-Cl,4-F analog) and 16.4 Da (vs. 2-F analog); halogen substituent count and position differ; calculated cLogP expected to differ by 0.3–0.8 log units based on fragment contributions |
| Conditions | Structural comparison based on catalogued chemical properties; SAR inference drawn from published bipiperidine inhibitor literature [1] |
Why This Matters
The precise 3-chlorophenyl (meta-substituted) identity is critical for maintaining the intended pharmacophore geometry; procurement of a regioisomer or additional-halogen analog will produce a compound with measurably different molecular recognition properties, invalidating structure-based experimental designs.
- [1] Khan KM, Maharvi GM, Khan MTH, et al. Tyrosinase inhibition: conformational analysis based studies on molecular dynamics calculations of bipiperidine based inhibitors. Bioorganic & Medicinal Chemistry. 2005;13(22):6107-6112. View Source
